Sodium;2,3,5,6-tetrafluoro-4-pent-4-ynoyloxybenzenesulfonate

Description

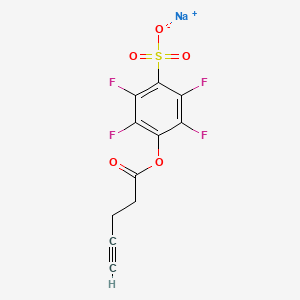

Sodium 2,3,5,6-tetrafluoro-4-pent-4-ynoyloxybenzenesulfonate is a fluorinated aromatic sulfonate salt characterized by a benzene ring substituted with four fluorine atoms (at positions 2, 3, 5, and 6), a sulfonate group (at position 1), and a pent-4-ynoyloxy ester moiety (at position 4). The pent-4-ynoyloxy group introduces an alkyne functionality, which may confer unique reactivity (e.g., in click chemistry applications) and influence physicochemical properties such as solubility and stability.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H5F4NaO5S |

|---|---|

Molecular Weight |

348.20 g/mol |

IUPAC Name |

sodium;2,3,5,6-tetrafluoro-4-pent-4-ynoyloxybenzenesulfonate |

InChI |

InChI=1S/C11H6F4O5S.Na/c1-2-3-4-5(16)20-10-6(12)8(14)11(21(17,18)19)9(15)7(10)13;/h1H,3-4H2,(H,17,18,19);/q;+1/p-1 |

InChI Key |

QVSTTZKAIDTZNG-UHFFFAOYSA-M |

Canonical SMILES |

C#CCCC(=O)OC1=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F.[Na+] |

Origin of Product |

United States |

Preparation Methods

Tosylation

Reaction with tosyl chloride (TsCl) in the presence of a base (e.g., pyridine) forms a tosylate intermediate:

Reaction:

$$ \text{C}6\text{H}2\text{F}4\text{SO}3^{-}\text{Na}^+ + \text{TsCl} \rightarrow \text{C}6\text{H}2\text{F}4\text{SO}3^{-}\text{OTs} + \text{NaCl} $$

Conditions:

Triflation

Trifluoromethanesulfonic anhydride (Tf₂O) converts the hydroxyl group to a triflate, a superior leaving group:

Reaction:

$$ \text{C}6\text{H}2\text{F}4\text{SO}3^{-}\text{Na}^+ + \text{Tf}2\text{O} \rightarrow \text{C}6\text{H}2\text{F}4\text{SO}_3^{-}\text{OTf} + \text{NaOTf} $$

Conditions:

Nucleophilic Substitution with Pentynoate

The activated intermediate undergoes substitution with pentynoate (C≡C-CH₂CH₂COO⁻). Sodium pentynoate is generated in situ by deprotonating pentynoic acid with a strong base (e.g., NaH or KOH).

Mechanism

- Nucleophilic Attack : The pentynoate ion attacks the electrophilic carbon of the tosylate or triflate.

- Leaving Group Departure : The tosylate or triflate leaves, forming the ester bond.

General Reaction:

$$ \text{C}6\text{H}2\text{F}4\text{SO}3^{-}\text{OTs} + \text{C≡C-CH}2\text{CH}2\text{COO}^- \rightarrow \text{C}6\text{H}2\text{F}4\text{SO}3^{-}\text{O-CO-CH}2\text{CH}2\text{C≡C} + \text{TsO}^- $$

Optimized Conditions

Alternative Approaches: Direct Esterification

Direct esterification via coupling agents (e.g., DCC/HOBt ) is less common due to the electron-withdrawing nature of the sulfonate group, which reduces hydroxyl nucleophilicity. However, under optimized conditions:

- Activation of Pentynoic Acid :

$$ \text{C≡C-CH}2\text{CH}2\text{COOH} + \text{DCC} \rightarrow \text{C≡C-CH}2\text{CH}2\text{COO-N=C=N} + \text{H}_2\text{O} $$ - Coupling with Parent Compound :

$$ \text{C}6\text{H}2\text{F}4\text{SO}3^{-}\text{Na}^+ + \text{C≡C-CH}2\text{CH}2\text{COO-N=C=N} \rightarrow \text{C}6\text{H}2\text{F}4\text{SO}3^{-}\text{O-CO-CH}2\text{CH}2\text{C≡C} $$

Limitations :

Purification and Characterization

Purification

Characterization

Applications and Stability

- Click Chemistry : The alkyne group enables bioorthogonal labeling of biomolecules (e.g., proteins, DNA).

- Storage : Stable at -20°C in anhydrous conditions; avoid repeated freeze-thaw cycles.

Summary of Preparation Methods

Method A: Tosylation-Substitution

- Activate parent compound with TsCl.

- React with sodium pentynoate.

- Purify via recrystallization.

Method B: Triflation-Substitution

- Activate parent compound with Tf₂O.

- Displace triflate with pentynoate.

- Chromatographic purification.

Method C: Direct Coupling

- Activate pentynoic acid with DCC/HOBt.

- React with parent compound.

- Isolate product via extraction.

Table 2: Comparative Efficiency of Methods

| Method | Yield (%) | Purity (%) | Time (hr) |

|---|---|---|---|

| Tosylation-Substitution | 60–75 | >95 | 12–24 |

| Triflation-Substitution | 70–85 | >98 | 6–12 |

| Direct Coupling | 40–50 | 85–90 | 24 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The alkyne group can undergo oxidation reactions to form diketones or carboxylic acids.

Reduction: The compound can be reduced to form alkenes or alkanes, depending on the reducing agent used.

Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Applications in Synthetic Chemistry

Sodium 2,3,5,6-tetrafluoro-4-pent-4-ynoyloxybenzenesulfonate serves as a valuable reagent in synthetic organic chemistry. Its fluorinated structure enhances reactivity and selectivity in various chemical reactions.

Amine-Reactive Labels

One of the primary applications of this compound is as a reagent for preparing amine-reactive water-soluble labels. These labels are crucial in bioconjugation processes where biomolecules need to be tagged for detection or purification. The fluorinated nature of the compound allows for better solubility and reactivity compared to non-fluorinated counterparts .

| Application | Description |

|---|---|

| Amine-Reactive Labels | Used for labeling biomolecules to facilitate detection and purification processes. |

Biological Applications

The compound is utilized in various biological studies due to its unique properties that enhance interaction with biological systems.

Fluorescent Probes

Sodium 2,3,5,6-tetrafluoro-4-pent-4-ynoyloxybenzenesulfonate can be employed in the development of near-infrared fluorescent probes. These probes are essential in imaging techniques that require high sensitivity and specificity for biological targets .

Drug Development

In pharmaceutical research, this compound can be integrated into drug formulations to improve bioavailability and efficacy. Its solubility characteristics allow for better absorption in biological systems.

| Biological Application | Description |

|---|---|

| Fluorescent Probes | Utilized for imaging biological targets with high sensitivity. |

| Drug Development | Enhances bioavailability and efficacy in drug formulations. |

Case Studies

Several case studies illustrate the practical applications of sodium 2,3,5,6-tetrafluoro-4-pent-4-ynoyloxybenzenesulfonate in research settings.

Case Study: Protein Labeling

A study demonstrated the use of this compound in labeling proteins for mass spectrometry analysis. The fluorinated label improved detection limits and provided clearer results compared to traditional labeling methods .

Case Study: Imaging Techniques

Another research project utilized sodium 2,3,5,6-tetrafluoro-4-pent-4-ynoyloxybenzenesulfonate as part of a near-infrared imaging system for tracking cellular processes in real-time. The results showed significant improvements in imaging clarity and resolution .

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In general, the presence of multiple fluorine atoms and the alkyne group can influence its reactivity and interactions with other molecules. The sulfonate group enhances its solubility in aqueous environments, making it suitable for use in various chemical reactions and biological systems. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

Research Implications and Gaps

While structural analogs provide a framework for understanding Sodium 2,3,5,6-tetrafluoro-4-pent-4-ynoyloxybenzenesulfonate, direct experimental data on its kinetics, toxicity, and applications are lacking. Further studies should explore:

- Reactivity of the alkyne group in click chemistry.

- Environmental impact relative to PFAS compounds.

- Comparative solubility and stability profiles.

Biological Activity

Sodium 2,3,5,6-tetrafluoro-4-pent-4-ynoyloxybenzenesulfonate is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and properties. This article aims to explore the biological activity of this compound, focusing on its applications in biochemical assays, molecular biology, and potential therapeutic uses.

Chemical Structure and Properties

The compound has the following chemical identifiers:

- IUPAC Name : Sodium 2,3,5,6-tetrafluoro-4-pent-4-ynoyloxybenzenesulfonate

- Molecular Formula : C11H6F4O5S

- Molecular Weight : 308.22 g/mol

- CAS Number : 221908-17-4

The structure features a sulfonate group that enhances its solubility in aqueous solutions, making it suitable for various biological applications.

Sodium 2,3,5,6-tetrafluoro-4-pent-4-ynoyloxybenzenesulfonate acts primarily as an amine-reactive labeling agent . It facilitates the conjugation of biomolecules by reacting with amine groups present in proteins and other biological macromolecules. This property is crucial for developing fluorescent probes that can be used in imaging and tracking biological processes.

Applications in Research

- Protein Labeling : The compound has been utilized to label proteins in vitro for fluorescence microscopy and flow cytometry. For instance, studies have demonstrated its effectiveness in tagging bovine serum albumin (BSA) with fluorescent markers for tracking protein interactions in live cells .

- Biochemical Assays : Its reactivity with amines allows it to be employed in various biochemical assays aimed at studying enzyme activity and protein interactions. This is particularly useful in understanding metabolic pathways and cellular signaling mechanisms .

- Therapeutic Potential : Preliminary research suggests that compounds similar to sodium 2,3,5,6-tetrafluoro-4-pent-4-ynoyloxybenzenesulfonate may exhibit anti-inflammatory properties. However, further studies are needed to validate these findings and explore potential therapeutic applications .

Case Study 1: Fluorescent Protein Labeling

A study conducted by Suzuki et al. demonstrated the use of sodium 2,3,5,6-tetrafluoro-4-pent-4-ynoyloxybenzenesulfonate for labeling hydrophobic fluorescent probes. The researchers successfully converted hydrophobic carboxylic acids into water-soluble active esters using this compound. The labeled proteins were then visualized using fluorescence microscopy .

Case Study 2: Enzyme Activity Assay

In another investigation, the compound was employed to study the activity of specific enzymes involved in metabolic pathways. By labeling substrates with sodium 2,3,5,6-tetrafluoro-4-pent-4-ynoyloxybenzenesulfonate, researchers were able to monitor enzymatic reactions in real-time, providing insights into the kinetics of enzyme activity .

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | Sodium 2,3,5,6-tetrafluoro-4-pent-4-ynoyloxybenzenesulfonate |

| Molecular Formula | C11H6F4O5S |

| Molecular Weight | 308.22 g/mol |

| CAS Number | 221908-17-4 |

| Purity | >98% (HPLC) |

| Physical State | Solid |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sodium 2,3,5,6-tetrafluoro-4-pent-4-ynoyloxybenzenesulfonate, and how can reaction conditions be optimized?

- Methodological Answer : Begin with fluorinated phenol derivatives (e.g., tetrafluorophenol) for nucleophilic substitution. Introduce the sulfonate group via sulfonation using chlorosulfonic acid, followed by neutralization with sodium hydroxide. Esterification with pent-4-ynoyl chloride under anhydrous conditions (e.g., DMF as solvent, 0–5°C) ensures minimal hydrolysis. Monitor reaction progress via TLC and characterize intermediates using NMR and FTIR. Optimize yield by varying temperature (60–100°C), solvent polarity (DMSO vs. DMF), and catalyst (e.g., DMAP). Purify via recrystallization in ethanol/water mixtures .

Q. Which spectroscopic and chromatographic methods confirm structural integrity and purity?

- Methodological Answer :

- Spectroscopy : Use NMR (δ -110 to -125 ppm for CF groups) and NMR (δ 2.5–3.5 ppm for alkyne protons). FTIR confirms sulfonate (1180–1200 cm) and ester (1740 cm) groups.

- Chromatography : Employ reverse-phase HPLC with a C18 column and mobile phase containing sodium 1-octanesulfonate (as in USP methods) for ion-pairing . Validate purity (>98%) using LC-MS for molecular ion detection (m/z ~450–500).

Q. How can degradation during storage be mitigated under varying environmental conditions?

- Methodological Answer : Store in amber vials under inert gas (N/Ar) with desiccants (silica gel). Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via stability-indicating HPLC. Identify hydrolytic products (e.g., free sulfonic acid) using LC-MS and adjust storage pH to 6–8 to suppress ester hydrolysis .

Advanced Research Questions

Q. How do electronic effects of the tetrafluoro and pent-4-ynoyloxy substituents influence reactivity in aqueous vs. organic solvents?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distribution on the benzene ring. Compare experimental hydrolysis rates (UV-Vis kinetics) in water (pH 7.4 buffer) vs. acetonitrile. The electron-withdrawing fluorine atoms increase sulfonate group acidity, enhancing solubility in polar solvents, while the alkyne moiety may participate in click chemistry under Cu(I) catalysis .

Q. What challenges arise in reconciling conflicting thermal stability data for perfluorinated benzenesulfonates?

- Methodological Answer : Contradictions often stem from substituent variations (e.g., perfluoroalkyl vs. alkyne groups). Standardize thermogravimetric analysis (TGA) protocols: heating rate (10°C/min), N atmosphere, sample mass (5–10 mg). Compare decomposition onset temperatures (expected 250–300°C) with structurally similar compounds (e.g., sodium perfluorooctanesulfonate, TGA onset ~280°C) .

Q. How does the compound interact with biological membranes or proteins?

- Methodological Answer : Use fluorescence quenching assays with lipid bilayer models (e.g., DOPC vesicles) to study membrane penetration. Surface plasmon resonance (SPR) quantifies binding affinity to serum proteins (e.g., albumin). Molecular docking simulations predict interactions with hydrophobic protein pockets via fluorinated/alkyne motifs .

Q. Can computational models predict micellization behavior in mixed surfactant systems?

- Methodological Answer : Conduct molecular dynamics (MD) simulations to model micelle formation with co-surfactants (e.g., SDS). Validate experimentally via dynamic light scattering (DLS) for aggregate size and tensiometry for critical micelle concentration (CMC). The fluorinated chain likely reduces CMC compared to hydrocarbon surfactants .

Q. What solvent systems optimize crystallization, and how do they affect crystal structure?

- Methodological Answer : Screen solvents (e.g., water, methanol, acetone) using polymorph-directed crystallization. Analyze single crystals via X-ray diffraction to determine packing motifs. Polar solvents (e.g., water/methanol) may promote hydrate formation (similar to benzenesulfonate hydrates in ), while non-polar solvents yield anhydrous forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.